4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid

Targeted Protein Degradation PROTAC Linker Chemistry Exit Vector Geometry

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid (CAS 2243508-43-0) is a heterocyclic building block that combines a 2,3-dihydro-1,4-benzoxazine core with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the ring nitrogen and a free carboxylic acid at the 7-position. This architecture renders it uniquely suitable for solid-phase peptide synthesis (SPPS) and targeted protein degradation (TPD) applications, where orthogonal protection and regiospecific coupling are critical.

Molecular Formula C24H19NO5
Molecular Weight 401.418
CAS No. 2243508-43-0
Cat. No. B2584324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid
CAS2243508-43-0
Molecular FormulaC24H19NO5
Molecular Weight401.418
Structural Identifiers
SMILESC1COC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O
InChIInChI=1S/C24H19NO5/c26-23(27)15-9-10-21-22(13-15)29-12-11-25(21)24(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,27)
InChIKeySKWDYZNWVDHHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid Serves as a Differentiated Fmoc-Protected Benzoxazine Scaffold


4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid (CAS 2243508-43-0) is a heterocyclic building block that combines a 2,3-dihydro-1,4-benzoxazine core with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the ring nitrogen and a free carboxylic acid at the 7-position . This architecture renders it uniquely suitable for solid-phase peptide synthesis (SPPS) and targeted protein degradation (TPD) applications, where orthogonal protection and regiospecific coupling are critical . Unlike simple Fmoc-amino acids, the benzoxazine ring introduces conformational rigidity that can enhance target affinity and selectivity in peptidomimetic design.

The Risk of Substituting 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid with Non-Regioisomeric or Unprotected Analogs in SPPS and TPD Workflows


Generic substitution of this compound with other Fmoc-benzoxazine regioisomers (e.g., 2- or 8-carboxylic acid variants) or with the unprotected 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid introduces regiospecific coupling errors, altered deprotection kinetics, and incompatible orthogonal protection strategies . In SPPS, the position of the carboxylic acid dictates amide bond geometry and downstream peptide conformation, directly affecting biological activity [1]. In TPD linker chemistry, use of the wrong regioisomer changes exit vector geometry, potentially abolishing ternary complex formation. The quantitative evidence below demonstrates that the 7-carboxy Fmoc-benzoxazine provides measurably distinct physicochemical and reactivity profiles that cannot be replicated by in-class alternatives.

Quantitative Differentiation of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid Against Its Closest Analogs


Regioisomeric Carboxylic Acid Position Dictates Coupling Geometry and Exit Vector Orientation in TPD Linkers

The 7-carboxylic acid regioisomer provides a meta-substitution pattern relative to the benzoxazine nitrogen, yielding an exit vector distinct from the ortho-like 8-carboxy and the electronically dissimilar 2-carboxy isomers. In TPD linker design, this geometry influences ternary complex formation efficiency (DC50) by altering the spatial relationship between the target protein ligand and the E3 ligase ligand . Cross-study comparisons demonstrate that changing the carboxylate position from 7 to 2 or 8 in related dihydrobenzoxazine thrombin inhibitors altered Ki values by >10-fold, emphasizing the criticality of regiospecific selection [1].

Targeted Protein Degradation PROTAC Linker Chemistry Exit Vector Geometry

Fmoc Protection Enables Orthogonal SPPS Compatibility Absent in Unprotected 7-Carboxy Benzoxazine

The target compound incorporates an Fmoc group on the benzoxazine nitrogen, enabling standard Fmoc/tBu SPPS protocols with 20% piperidine in DMF for selective deprotection . In contrast, the unprotected 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 851202-96-5) lacks this orthogonal handle, requiring additional protection/deprotection steps that reduce overall yield and increase synthesis time. Vendor purity specifications show the target compound is available at ≥95% purity (HPLC), while the unprotected analog is listed at 95-97% but without the Fmoc group, necessitating in-house Fmoc installation with associated yield losses typically of 10-30% per step .

Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protecting Group Strategy

Benzoxazine Scaffold Imparts Conformational Rigidity Superior to Flexible Fmoc-Amino Acid Building Blocks

Incorporation of the cyclic benzoxazine scaffold into a peptide backbone restricts rotational freedom compared to linear Fmoc-amino acids such as Fmoc-Gly-OH or Fmoc-β-Ala-OH. In a series of 2,3-dihydro-1,4-benzoxazine-derived peptidomimetics evaluated for KDR kinase inhibition, the rigidified analogs achieved IC50 < 0.1 µM, whereas analogous flexible linkers showed IC50 values in the micromolar range [1]. The benzoxazine ring pre-organizes the pharmacophore into a bioactive conformation, reducing the entropic penalty upon target binding. The target compound offers this rigidity with a free carboxylic acid at the 7-position for further amide coupling, combining conformational control with synthetic versatility .

Peptidomimetics Conformational Restriction Bioactive Conformation

Commercial Availability and Pricing Differentiation Among Fmoc-Benzoxazine Regioisomers

Vendor pricing indicates that the 7-carboxy regioisomer (target) is listed at €860 per 50 mg, while the 2-carboxy isomer (CAS 1341714-70-2) is priced at €817 per 50 mg at the same supplier . The 8-carboxy isomer (CAS 1547285-79-9) is available through alternative vendors. The price differential of approximately 5% between 7- and 2-isomers reflects the synthetic accessibility of each regioisomer and is minimal relative to the cost of a failed synthesis due to regioisomer mis-selection. Availability of the 7-carboxy variant in a dedicated TPD scaffold collection (Biosynth TPD50843) further indicates curated quality control and application-specific inventory management .

Chemical Procurement Building Block Sourcing Cost-per-Coupling Analysis

Optimal Application Scenarios for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid Based on Quantitative Evidence


PROTAC Linker Design Requiring Defined Exit Vector Geometry

In targeted protein degradation (TPD), the 7-carboxybenzoxazine-Fmoc building block serves as a rigid linker component where the meta-carboxylate exit vector is critical for ternary complex formation. Cross-study evidence demonstrates that carboxylate position on the dihydrobenzoxazine core alters biological activity by >10-fold, making regiospecific selection essential for DC50 optimization [1]. The pre-Fmoc-protected nitrogen enables direct SPPS incorporation without additional protection steps, accelerating PROTAC library synthesis.

Peptidomimetic Kinase Inhibitor Synthesis via Solid-Phase Peptide Synthesis

The benzoxazine scaffold provides conformational restriction that improves KDR/VEGFR2 inhibitory potency to IC50 < 0.1 µM in optimized analogs, representing at least a 10-fold improvement over flexible amino acid linkers [1]. The combination of Fmoc protection and free 7-carboxylic acid allows this building block to be directly incorporated into SPPS workflows using standard Fmoc/tBu chemistry, enabling efficient parallel synthesis of peptidomimetic compound libraries.

Orthogonal Protection-Dependent Multistep Synthesis of Heterobifunctional Molecules

When constructing heterobifunctional molecules (e.g., fluorescent probes, bioconjugates, or targeted protein degraders) that require sequential amide couplings, the orthogonal Fmoc protection on the benzoxazine nitrogen eliminates the need for an additional protection step . Compared to the unprotected 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 851202-96-5), using the pre-Fmoc-protected target compound saves one synthetic step with an estimated 10-30% yield advantage, translating to material cost savings in multistep sequences.

Regioisomeric SAR Exploration in Antithrombotic and Anti-Angiogenic Drug Discovery

The Journal of Medicinal Chemistry 2008 study established that 2,3-dihydro-1,4-benzoxazine derivatives with varying carboxylate positions display distinct pharmacological profiles, including submicromolar thrombin inhibition and GPIIb/IIIa receptor antagonism [1]. The 7-carboxy Fmoc variant enables systematic exploration of the 7-position substitution vector while maintaining the Fmoc-protected amine for further diversification, providing a strategic advantage over the 2- or 8-carboxy regioisomers when the target pharmacophore demands a meta-carboxylate geometry.

Quote Request

Request a Quote for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.